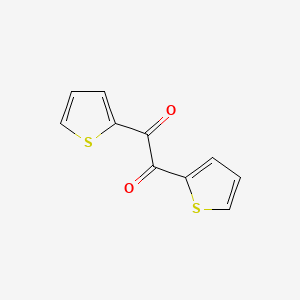

1,2-Di(thiophen-2-yl)ethane-1,2-dione

Vue d'ensemble

Description

1,2-Di(thiophen-2-yl)ethane-1,2-dione (DTO) is a compound that has been used in the development of cross-conjugated alternating polymers . These polymers, namely PDTO-C1 and PDTO-C3, have been investigated for their charge transport properties by fabricating field-effect transistors devices .

Synthesis Analysis

The synthesis of DTO-based polymers involves the development of two cross-conjugated alternating polymers . Single crystal X-ray crystallography shows that non-covalent S⋯O and C–H⋯O interactions exist inside the DTO units . These non-covalent interactions, in combination with the C–H⋯O interactions of the thiophene-flanked dithienothiophene units, act as conformational locks, beneficial for acquiring the planar backbone conformation .Molecular Structure Analysis

The molecular structure of DTO-based polymers is highly planar due to the presence of multiple conformational locks . The polymers possess broad absorption spectra and HOMO and LUMO energy levels of ca. −5.50 and −3.6 eV, respectively .Chemical Reactions Analysis

The DTO-based polymers, PDTO-C1 and PDTO-C3, have been used to fabricate field-effect transistor devices . The highest mobility of 0.54 cm^2 V^−1 s^−1 was achieved in the PDTO-C3-based transistor devices, whereas PDTO-C1 affords a mobility of 0.22 cm^2 V^−1 s^−1 .Physical And Chemical Properties Analysis

DTO is a colorless crystalline solid . It is insoluble in water . The melting point of DTO is 152-154℃ .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of “1,2-Di(thiophen-2-yl)ethane-1,2-dione”, focusing on various unique applications:

Organic Electronics

This compound is used in the development of organic semiconductor materials, which are crucial for fabricating organic photovoltaic devices and field-effect transistors. The charge transport properties of such materials are essential for the advancement of organic electronics .

Medical Research

“1,2-Di(thiophen-2-yl)ethane-1,2-dione” has shown potential in medical research, particularly in the development of anticancer drugs. Clinical trials have indicated promising results in using this compound as a chemotherapeutic agent for various types of cancer.

Coordination Chemistry

In coordination chemistry, this compound can act as a ligand to form metal-organic complexes. These complexes have significant applications in catalysis and materials science .

Organic Synthesis

As a chemical reagent, “1,2-Di(thiophen-2-yl)ethane-1,2-dione” is used in organic synthesis to produce other compounds. This application is fundamental in chemical research and development .

Photonic Materials

The compound’s properties are explored for use in photonic materials, which are integral to the study and preparation of organic optoelectronic devices .

Complementary Logic Circuits

It plays a role in the exploration of unipolar n-channel semiconductors, which is important for the progress of organic complementary inverters and logic circuits .

Mécanisme D'action

Target of Action

1,2-Di(thiophen-2-yl)ethane-1,2-dione (DTO) is an organic compound that primarily targets the charge transport properties in field-effect transistors . It is also used as a ligand in coordination chemistry to form organometallic compounds .

Mode of Action

DTO interacts with its targets through non-covalent S⋯O and C–H⋯O interactions . These interactions, in combination with the C–H⋯O interactions of the thiophene-flanked dithienothiophene units, act as conformational locks, beneficial for acquiring the planar backbone conformation .

Biochemical Pathways

The biochemical pathways affected by DTO are primarily related to charge transport properties in field-effect transistors . The compound’s interaction with its targets leads to changes in the electronic properties of the system, affecting the mobility of charges.

Pharmacokinetics

DTO is an organic compound with a molecular weight of 222.28 . It is insoluble in water , which may affect its bioavailability. The compound has a melting point of 81-84 °C (lit.) and a boiling point of 368.5±17.0 °C (Predicted) .

Result of Action

The result of DTO’s action is the alteration of the optoelectronic properties of organic semiconductors . In field-effect transistors, the highest mobility of 0.54 cm² V⁻¹ s⁻¹ was achieved in the DTO-based devices .

Action Environment

The action of DTO can be influenced by environmental factors. For instance, the compound should be stored at 2-8°C and protected from light . It is also important to note that DTO should be handled carefully due to its potential toxicity .

Safety and Hazards

Orientations Futures

The results of the studies on DTO-based polymers demonstrate that the incorporation of cross-conjugation may be used as an additional design tactic for organic semiconductors to alter their optoelectronic properties . This suggests potential future directions in the design of organic semiconductors .

Propriétés

IUPAC Name |

1,2-dithiophen-2-ylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWKVSDABPCZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298198 | |

| Record name | 2,2'-Thenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7333-07-5 | |

| Record name | 2,2'-Bithenoyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Thenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

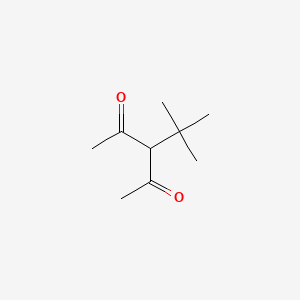

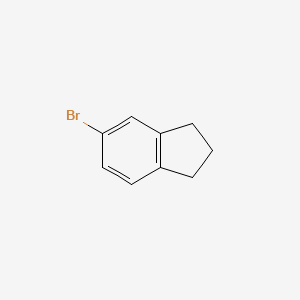

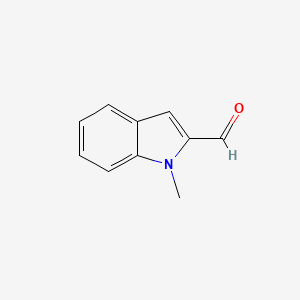

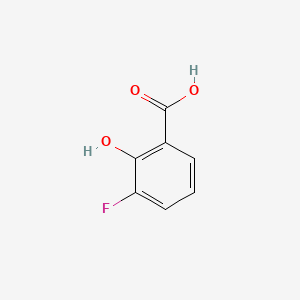

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.